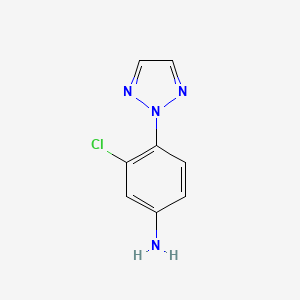

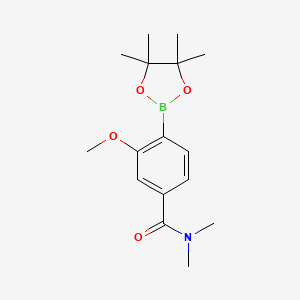

3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline

Übersicht

Beschreibung

“3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of triazole compounds is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Wissenschaftliche Forschungsanwendungen

Photoluminescent Properties

A study by Manbeck, Brennessel, & Eisenberg (2011) explored heteroleptic copper(I) complexes with amido-triazole and diphosphine ligands. These complexes, which include variations of the 3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline structure, showed long-lived photoluminescence in various states, offering insights into their potential use in photoluminescent applications.

C–H Amidation of Arenes

Wang et al. (2016) investigated the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives via ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides (Wang, Zhang, Li, Jiang, Su, Zhan, Hai, Chen, & Wu, 2016). This environmentally friendly protocol demonstrates a significant advancement in the field of organic synthesis, particularly in the formation of C-N bonds.

Reactivity with Rhenium Cores

Research by Wang, Eychenne, Wolff, Mallet-Ladeira, Lepareur, & Benoist (2017) focused on the synthesis of N3O tetradentate ligands designed to coordinate rhenium cores. This study highlighted the potential of these compounds, including those related to this compound, in developing new materials for biomedical applications.

Synthesis and Biological Evaluation

A study by Kategaonkar, Shinde, Kategaonkar, Pasale, Shingate, & Shingare (2010) involved the synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives using a click chemistry approach. These molecules were evaluated for their antifungal and antibacterial activity, showing significant potential in the development of new antimicrobial agents.

Electropolymerization for Functionalization of Conductive Surfaces

The study by Coates, Elamari, Girard, Griveau, Nyokong, & Bedioui (2012) proposed the use of 4-azidoaniline, combined with “click” chemistry and electrochemistry, for the functionalization of conductive surfaces. This research suggests potential applications in the development of new materials for electronic devices.

Potential as NLO Materials

A vibrational analysis of compounds including 4-chloro-3-(trifluoromethyl)aniline by Revathi, Balachandran, Raja, Anitha, & Kavimani (2017) indicated their potential as materials for nonlinear optics (NLO). The study explored the effects of substituents on the vibrational spectra and molecular properties.

Wirkmechanismus

While the specific mechanism of action for “3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline” is not mentioned in the available resources, triazole compounds in general are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of triazole compounds include the discovery and development of more effective and potent agents for various applications such as antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . The scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds .

Eigenschaften

IUPAC Name |

3-chloro-4-(triazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-5-6(10)1-2-8(7)13-11-3-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRLHUOJMKQVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)

![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)

![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)

![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)

![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)

![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)